![molecular formula C17H21NO4 B1247458 11alpha-Hydroxygalanthamine](/img/structure/B1247458.png)
11alpha-Hydroxygalanthamine
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Overview
Description
11alpha-Hydroxygalanthamine is a benzazepine.
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
11alpha-Hydroxygalanthamine, an epimer of the previously isolated alkaloid habranthine, exhibits significant in vitro acetylcholinesterase inhibitory activity. This is relevant in the context of Alzheimer's disease treatment. Galanthamine, a related compound, is obtained from Amaryllidaceae plants and is used in marketed drugs like Razadyne® and Reminyl® for Alzheimer's disease. The demand for galanthamine has led to exploration for new sources and related bioactive alkaloids for treating Alzheimer's disease (Andrade et al., 2011).
Lack of Cytotoxicity in Mammalian Cell Lines
Research on 11alpha-Hydroxygalanthamine, along with other alkaloids from Cyrtanthus obliquus, indicated that these compounds do not show cytotoxicity at concentrations up to 100 micrograms per milliliter against two mammalian cell lines. This suggests a potential safety profile in biological contexts (Brine et al., 2002).
Novel Natural Ecdysteroids
11alpha-Hydroxypoststerone, a new natural ecdysteroid isolated from Serratula wolffii, is notable as the first 11-hydroxylated C21 ecdysteroid. Ecdysteroids are a class of hormones playing crucial roles in various biological processes, including insect development and plant defense mechanisms. The discovery of new ecdysteroids like 11alpha-Hydroxypoststerone expands the understanding of these biologically significant compounds (Hunyadi et al., 2004).
Modulation of 11β-Hydroxysteroid Dehydrogenase Activity
11alpha-Hydroxyprogesterone, closely related to 11alpha-Hydroxygalanthamine, is involved in research around 11β-Hydroxysteroid Dehydrogenase, which is a significant enzyme in the metabolism of glucocorticoids and has implications in the treatment of diabetes mellitus and other metabolic diseases. Understanding the activity of these compounds can aid in developing new therapeutic strategies (Courtney et al., 2008).
Identification in Metabolomic Analyses
11alpha-Hydroxyprogesterone has also been identified in metabolomic studies, such as in the context of Bacillus megaterium ATCC 13368, where it's one of the monohydroxylation products of progesterone. This highlights the role of 11alpha-Hydroxy compounds in broader metabolic pathways and their potential relevance in pharmaceutical applications (Lisurek et al., 2004).
properties
Product Name |
11alpha-Hydroxygalanthamine |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(1R,2S,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-2,14-diol |
InChI |
InChI=1S/C17H21NO4/c1-18-8-10-3-4-12(21-2)16-15(10)17(13(20)9-18)6-5-11(19)7-14(17)22-16/h3-6,11,13-14,19-20H,7-9H2,1-2H3/t11-,13-,14-,17-/m1/s1 |
InChI Key |
YLFKDWVECRVHGB-LSCFUAHRSA-N |
Isomeric SMILES |
CN1C[C@H]([C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O)O |
SMILES |
CN1CC(C23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)O |
Canonical SMILES |
CN1CC(C23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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